3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Description
3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a brominated aniline derivative featuring a methoxy group at the para position (C4) and a bromine atom at the meta position (C3) relative to the amine group. The amine is further substituted with a cyclopropylmethyl moiety, introducing steric and electronic effects due to the strained cyclopropane ring. This compound’s molecular formula is C₁₁H₁₃BrNO, with a calculated molecular weight of 270.14 g/mol.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXOYQVFZFNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination
- Starting Material: p-fluoronitrobenzene or p-nitrochlorobenzene.
- Reagents: N-bromo-succinimide (NBS) as brominating agent.
- Solvent: Acetic acid.
- Conditions: Temperature controlled between 25–50 °C, typically around 35 °C to avoid over-bromination.
- Reaction Time: Approximately 2 hours.
- Outcome: Formation of 3-bromo-4-fluoronitrobenzene or 3-bromo-4-chloronitrobenzene.
- Yield: Around 90.5% isolated yield reported.
- Notes: Slow addition of NBS under stirring is critical to control regioselectivity and prevent side reactions.
Etherification (Methoxylation)
- Substrate: 3-bromo-4-fluoronitrobenzene.
- Reagents: Sodium methylate (sodium methoxide).
- Solvent: Methanol.
- Conditions: Temperature controlled between 10–80 °C (commonly 10–40 °C).
- Reaction Time: 0.8 to 4 hours depending on temperature.
- Stoichiometry: Sodium methylate to substrate molar ratio approximately 3.5–5.5:1.
- Work-up: Reaction mixture poured into cold water to precipitate product.
- Product: 3-bromo-4-methoxynitrobenzene as a white cotton-like solid.
- Yield: High yields reported, typically 96–96.6%.
- Notes: Temperature control is essential to maintain reaction selectivity and yield.
Nitro Group Reduction
- Substrate: 3-bromo-4-methoxynitrobenzene.
- Reagents: Sodium metal as reductive agent.
- Solvent: Water (added in half volume relative to substrate).
- Conditions: Temperature controlled between 70–100 °C, commonly 70–90 °C.
- Reaction Time: 5–8 hours.
- Work-up: Reaction mixture poured into cold water, solid isolated by filtration.
- Product: 3-bromo-4-methoxyaniline as yellow powder.
- Yield: Moderate to good yields, around 73–74.3%.
- Notes: Batchwise addition of sodium metal and temperature control are critical for complete reduction and safety.
N-Alkylation with Cyclopropylmethyl Group
- Substrate: 3-bromo-4-methoxyaniline.
- Reagents: Cyclopropylmethyl halide (e.g., bromide or chloride), base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Conditions: Room temperature to moderate heating (25–80 °C).
- Reaction Time: Several hours to overnight.
- Outcome: Formation of this compound.
- Yield: Variable depending on conditions, typically moderate to high.
- Notes: Careful control of reaction conditions avoids over-alkylation or side reactions.
Data Summary Table for Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | p-fluoronitrobenzene | NBS, Acetic acid, 25–50 °C, 2 h | 3-bromo-4-fluoronitrobenzene | 90.5 | Temperature control critical |
| Etherification | 3-bromo-4-fluoronitrobenzene | NaOMe, Methanol, 10–40 °C, 0.8–4 h | 3-bromo-4-methoxynitrobenzene | 96–96.6 | High selectivity, cold water precipitation |
| Nitro Reduction | 3-bromo-4-methoxynitrobenzene | Na, Water, 70–90 °C, 5–8 h | 3-bromo-4-methoxyaniline | 73–74.3 | Batchwise Na addition, temperature control |
| N-Alkylation | 3-bromo-4-methoxyaniline | Cyclopropylmethyl halide, base, DMF/MeCN, RT–80 °C | This compound | Moderate to High | Avoid over-alkylation, optimize base and solvent |
Research Findings and Notes
- The industrial synthesis of 3-bromo-4-methoxyaniline, a key intermediate, has been optimized to achieve high purity (99.9%) and good overall yield (~62%) through the three-step bromination, etherification, and nitro reduction process.
- Bromination using N-bromo-succinimide in acetic acid provides regioselective substitution at the 3-position without significant side reactions.
- Etherification by nucleophilic aromatic substitution of fluorine by sodium methylate in methanol is highly efficient, yielding the methoxy group with minimal by-products.
- Nitro reduction with sodium metal in aqueous medium is effective but requires careful temperature and reagent addition control to ensure safety and yield.
- Subsequent N-alkylation with cyclopropylmethyl halides is a standard amine alkylation reaction, which can be optimized by choice of base, solvent, and temperature to maximize yield and purity.
- No direct references were found for the N-alkylation step in the provided patents, but it is a well-established procedure in organic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the removal of the bromine atom or reduction of the nitro group if present.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: De-brominated aniline, reduced nitro compounds.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity, while the cyclopropylmethyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural and physicochemical differences between 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline and related brominated aniline derivatives:
Key Observations :
- Substituent Position: The placement of bromine (C3 vs. C4) and methoxy groups (C4 vs. C3) alters electronic effects.
- N-Substituent : Cyclopropylmethyl vs. cyclobutyl groups introduce distinct steric profiles. The cyclopropane ring’s high angle strain may increase reactivity in nucleophilic substitutions compared to the less strained cyclobutyl group .
Reactivity in C-N Coupling Reactions
Evidence from C-N coupling reactions involving 4-methoxyaniline derivatives (Table 3 in ) reveals that substituents on the chloropyridine reactant significantly affect yields. For example:
- Entry 7–9 : 4-Chloropyridine derivative 3 coupled with 4-methoxyaniline achieved 80% yield (TON = 29.5), suggesting electron-donating groups (e.g., methoxy) enhance reaction efficiency.
- Entry 1–3 : Derivative 64 yielded only 64% , while Entry 4–6 (derivative 2 ) failed entirely.
Implications for this compound :
- However, bromine’s electron-withdrawing effect at C3 could counteract this, necessitating optimization .
Biological Activity
3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data from various studies.
Molecular Formula : C12H14BrN
CAS Number : 1485299-63-5
Structure : The compound features a bromine atom and a methoxy group attached to an aniline structure, along with a cyclopropylmethyl substituent. These structural elements contribute to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various pathogens, the compound showed:
- Inhibition Zones : Ranging from 16 mm to 31 mm against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. It also exhibited antifungal activity against strains like Candida albicans and Aspergillus flavus, comparable to standard antibiotics .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Notably, derivatives of this compound were synthesized and screened for their ability to inhibit cancer cell proliferation:
- Inhibition of Glioma Cells : One derivative displayed potent inhibitory effects on glioblastoma cell lines with an effective concentration (EC50) of 20 μM , indicating selectivity towards cancer cells while maintaining low toxicity levels in non-cancerous cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and altering metabolic pathways.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signaling pathways and influencing cellular responses, making it a candidate for therapeutic applications in various diseases .
Table of Key Findings
| Activity | Target Organisms/Cells | Inhibition Zone (mm) | EC50 (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | S. aureus, E. coli, fungi | 16 - 31 | N/A | Comparable to standard antibiotics |
| Anticancer | Glioblastoma cell lines | N/A | 20 | Selective against cancer cells |
| Enzyme Inhibition | Various enzymes | N/A | N/A | Potential for metabolic pathway modulation |
Significant Studies
- Antimicrobial Effects Study : A recent investigation synthesized derivatives that included this compound, revealing promising antimicrobial activities enhanced by the presence of halogen substituents .
- Anticancer Screening Study : Another study highlighted that certain derivatives inhibited the AKT2/PKBβ pathway, crucial in glioma treatment, demonstrating effective EC50 values against glioma cells while exhibiting low toxicity in normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
